3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid
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Overview
Description
3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is a chemical compound with the molecular formula C7H8ClNO2S and a molecular weight of 205.66 g/mol . This compound is characterized by the presence of an amino group, a chlorothiophene ring, and a propanoic acid moiety. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid typically involves the reaction of 2-chlorothiophene with a suitable amino acid precursor under controlled conditions. One common method involves the use of a chlorinating agent to introduce the chlorine atom into the thiophene ring, followed by the addition of an amino group and a propanoic acid moiety .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atom in the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-(2-chlorothiophen-3-YL)propanoic acid hydrochloride: A similar compound with a hydrochloride salt form.
Indole derivatives: Compounds with similar structural features and biological activities.
Uniqueness
3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is unique due to its specific combination of an amino group, a chlorothiophene ring, and a propanoic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C7H8ClNO2S |
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Molecular Weight |
205.66 g/mol |
IUPAC Name |
3-amino-3-(2-chlorothiophen-3-yl)propanoic acid |
InChI |
InChI=1S/C7H8ClNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11) |
InChI Key |
PARIQDCDOCXGET-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1C(CC(=O)O)N)Cl |
Origin of Product |
United States |
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